- Process for preparing an indole compound, India, , ,

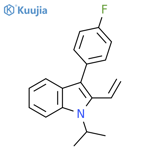

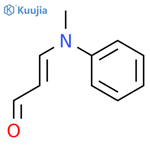

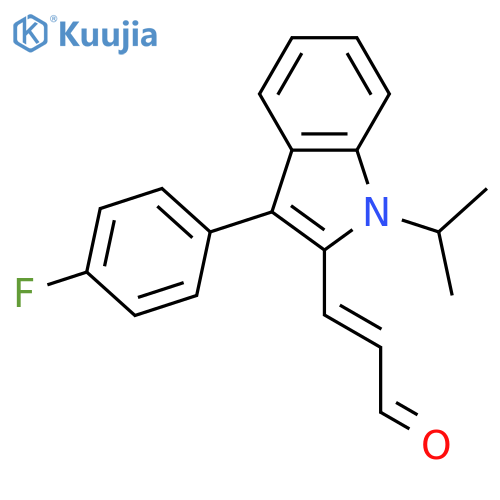

Cas no 93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)

93957-50-7 structure

Nom du produit:(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

Numéro CAS:93957-50-7

Le MF:C20H18FNO

Mégawatts:307.36142873764

MDL:MFCD03840863

CID:61665

PubChem ID:160871011

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Propriétés chimiques et physiques

Nom et identifiant

-

- (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal

- (E)-3-[3-(4-Fluorophenyl)-1-(Isopropyl)-1h-Indol-2-yl]-2-Propenal

- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]acrolein

- (E)-3-[3'-(4"-Fluorophenyl)-1'-(1"-methylethyl)-1H-indol-2"-yl]-2-propnal

- (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal

- Fluvastatin F-2

- 1-Isopropyl-2-acrolein-3-(4-fluorophenyl)-indole

- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]propenal

- (e)-3-[3'-(4''-fluorophenyl)-1'-(1''-methylethyl)-1h-indol-2''-yl]-2-propnal

- 3-(3-4-fluorophenyl-1-isopropyl-1h-indole-2-yl) propenal

- Fenal

- 3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-(E)-2-PROPENAL

- 2-Propenal, 3-[3-(4-fluo

- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (ACI)

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)- (ZCI)

- 3-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-(E)-2-propenal

- EC 425-370-4

- DTXSID301153342

- NS00077717

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-

- (e)-3-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-propenal

- MFCD03840863

- AC-26812

- (e)-3-(3-(4-fluorophenyl)-1-isopropyl-1h-indol-2-yl) acrylaldehyde

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-

- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-2-INDOLYL]PROPENAL

- (E)-3-[3'-(4'-Fluorophenyl)-1'-(1'-methylethyl)-1H-indol-2'-yl]-2-propnal

- (2E)-3-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-enal

- 3-(3-(4-FLUOROPHENYL)-1-ISOPROPYL-1H-INDOL-2-YL)ACRYLALDEHYDE

- (E)-3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-enal

- (E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]prop-2-enal

- Q-102780

- 129332-30-5

- AC-29005

- SCHEMBL5847130

- A1-01698

- AS-12807

- AKOS015896063

- CS-W008265

- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-2-PROPENAL

- C20H18FNO

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-; 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)-; (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal

- DVWHSTKQJBIYCK-VMPITWQZSA-N

- F0819

- 93957-50-7

-

- MDL: MFCD03840863

- Piscine à noyau: 1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+

- La clé Inchi: DVWHSTKQJBIYCK-VMPITWQZSA-N

- Sourire: C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\C=O

Propriétés calculées

- Qualité précise: 307.13700

- Masse isotopique unique: 307.137242360g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 23

- Nombre de liaisons rotatives: 4

- Complexité: 427

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 1

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 22

- Le xlogp3: 4.4

Propriétés expérimentales

- Couleur / forme: No data available

- Dense: 1.10

- Point de fusion: 129.0 to 133.0 deg-C

- Point d'ébullition: 497.643°C at 760 mmHg

- Point d'éclair: 254.8±28.7 °C

- Le PSA: 22.00000

- Le LogP: 5.24040

- Sensibilité: Sensible à l'air

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Mot signal:Warning

- Description des dangers: H317-H410

- Déclaration d'avertissement: P261-P272-P273-P280-P302+P352+P333+P313+P362+P364-P391-P501

- Numéro de transport des marchandises dangereuses:UN 3077 9/PG III

- Instructions de sécurité: S2-S22-S24-S37-S60-S61

-

Identification des marchandises dangereuses:

- Groupe d'emballage:III

- Conditions de stockage:Store at room temperature

- Niveau de danger:9

- Terminologie du risque:R43; R50/53

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Données douanières

- Code HS:2933990090

- Données douanières:

Code douanier chinois:

2933990090Résumé:

2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047045-5g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 5g |

¥44.00 | 2024-04-24 | |

| Ambeed | A112502-10g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 10g |

$9.0 | 2025-02-20 | |

| Ambeed | A112502-100g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 100g |

$82.0 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0819-25g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98.0%(GC) | 25g |

¥3100.0 | 2022-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E74870-100g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 100g |

¥325.0 | 2023-09-07 | |

| Key Organics Ltd | AS-12807-10MG |

(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |

93957-50-7 | >98% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | AS-12807-1MG |

(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |

93957-50-7 | >98% | 1mg |

£37.00 | 2025-02-09 | |

| TRC | F595670-1000mg |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 1g |

$150.00 | 2023-05-18 | ||

| Chemenu | CM147756-100g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 95%+ | 100g |

$234 | 2021-08-05 | |

| Key Organics Ltd | AS-12807-100G |

(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |

93957-50-7 | >98% | 100g |

£275.00 | 2025-02-09 |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 - 3 °C; 3 °C → rt; > 1 min, rt

1.2 Solvents: Dimethylformamide ; rt; 8 h, rt

1.2 Solvents: Dimethylformamide ; rt; 8 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

Référence

- Analogs of mevalolactone and derivatives thereof and their use as pharmaceuticals, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Solvents: Chloroform-d ; 2 d, rt

Référence

- Bronsted Acids Enable Three Molecular Rearrangements of One 3-Alkylidene-2H-1,2-oxazine Molecule into Distinct Heterocyles, Organic Letters, 2018, 20(4), 1038-1041

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride

Référence

- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 10 min, 5 - 7 °C

1.2 3 h, reflux; reflux → rt

1.3 Reagents: Water ; 1.5 h

1.2 3 h, reflux; reflux → rt

1.3 Reagents: Water ; 1.5 h

Référence

- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium), Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C

Référence

- Method for preparation of (+)-fluvastatin, Korea, , ,

Synthetic Routes 7

Conditions de réaction

Référence

- Synthesis of (E)-3-[3-(4-fluorophenyl)-1-methylethyl)-1H- indol-2-yl]-2-propenal, Zhongguo Yaowu Huaxue Zazhi, 1998, 8(1), 50-53

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C

1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt

1.3 Solvents: Water ; rt

1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt

1.3 Solvents: Water ; rt

Référence

- Facile and Highly Enantioselective Synthesis of (+)- and (-)-Fluvastatin and Their Analogues, Journal of Organic Chemistry, 2010, 75(22), 7514-7518

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile

Référence

- Synthesis, characterization, crystal studies of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, Crystal Structure Theory and Applications, 2013, 2(4), 150-156

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 45 min, 5 - 7 °C

1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C

1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C

1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C

1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C

Référence

- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium), Hecheng Huaxue, 2008, 16(3), 358-361

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C

1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C

1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C

1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C

1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C

Référence

- Synthesis, crystal studies and in vivo anti-hyperlipidemic activities of indole derivatives containing fluvastatin nucleus, RSC Advances, 2015, 5(48), 38748-38759

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

Référence

- Vinylformylation utilizing propeniminium salts, Journal of Organic Chemistry, 1992, 57(11), 3250-2

Synthetic Routes 13

Conditions de réaction

Référence

- Preparation of N,N-disubstituted (E)-3-amino-2-propenals as mevalonate analog intermediates, United States, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt

Référence

- Palladium-catalyzed synthesis of 2-alkenyl-3-arylindoles via a dual α-arylation strategy: formal synthesis of the antilipemic drug fluvastatin, Organic & Biomolecular Chemistry, 2015, 13(45), 10995-11002

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C

Référence

- A catalytic approach to the synthesis of (+)-fluvastatin analogue, Bulletin of the Korean Chemical Society, 2011, 32(10), 3748-3751

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Raw materials

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2Z)-

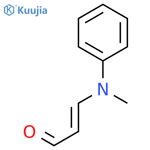

- 3-(N-Phenyl-N-methyl)aminoacrolein

- 1H-Indole, 2-ethenyl-3-(4-fluorophenyl)-1-(1-methylethyl)-

- 1-Isopropyl-3-(4-fluorophenyl)indole

- 2-Propen-1-ol, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-,(E)-

- trans 3-(N-Methylanilino)acrolein

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Preparation Products

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Littérature connexe

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde) Produits connexes

- 129332-30-5(3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)

- 943920-67-0(Cimetidine)

- 1083368-63-1((5-Fluoro-1-benzofuran-2-yl)methanamine)

- 2138020-53-6(1-Piperazineethanol, 4-bicyclo[3.2.0]hept-2-yl-)

- 1427389-00-1(Methyl 2-(2-fluoro-5-methoxyphenyl)acetate)

- 1806747-96-5(5-(Difluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid)

- 2097975-94-3(1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine)

- 2309310-22-1(6-methyl-2-({1-4-(pyrrolidine-1-sulfonyl)benzoylpiperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one)

- 2320225-03-2(4-methyl-N-{7-oxaspiro3.5nonan-1-yl}thiophene-2-carboxamide)

- 49666-97-9(2-(2-aminophenyl)-2-oxoethane-1-sulfonamide)

Fournisseurs recommandés

Wuhan brilliant Technology Co.,Ltd

Membre gold

Fournisseur de Chine

Lot

Wuhan ChemNorm Biotech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

Handan Zechi Trading Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membre gold

Fournisseur de Chine

Réactif

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membre gold

Fournisseur de Chine

Lot